molecular formula C23H32ClN3O4 B4241519 2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

Cat. No.: B4241519
M. Wt: 450.0 g/mol
InChI Key: XAZYHKCGEFFAHF-UHFFFAOYSA-N
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Description

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinyl group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

    Nitration: The aromatic ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

    Amination: The nitro group is reduced to an amine, which is then reacted with a morpholine derivative to introduce the morpholinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating mixture (nitric and sulfuric acids).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((4-morpholinyl)methyl)phenol

Uniqueness

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4.ClH/c1-28-22-16-19(17-24-10-5-11-26-12-14-29-15-13-26)8-9-21(22)30-18-23(27)25-20-6-3-2-4-7-20;/h2-4,6-9,16,24H,5,10-15,17-18H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZYHKCGEFFAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

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